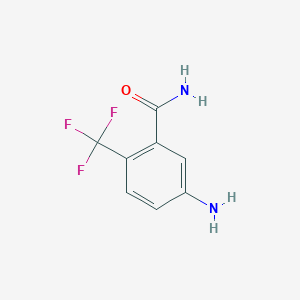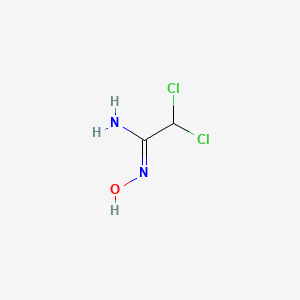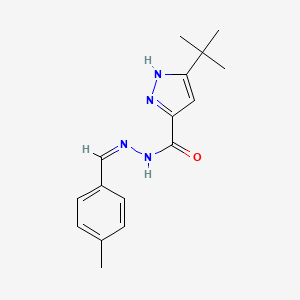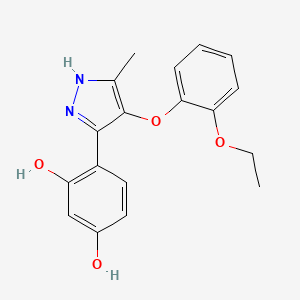
5-Amino-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(trifluoromethyl)benzamide is an organic compound that features an amino group and a trifluoromethyl group attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-(trifluoromethyl)benzamide is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
This compound acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the production of prostaglandins, thereby modulating the physiological processes they regulate.
Biochemical Pathways
The inhibition of COX-1 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. By inhibiting COX-1, this compound reduces the production of these prostaglandins, potentially alleviating symptoms associated with their overproduction.
Pharmacokinetics
It is known to be acell-permeable compound , suggesting that it can readily cross cell membranes and reach its target sites in the body
Result of Action
The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, given the role of prostaglandins in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group onto a benzamide precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro-5-amino-2-(trifluoromethyl)benzamide.
Reduction: 5-Amino-2-(trifluoromethyl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)benzamide: Similar structure but different position of the amino group.
5-Amino-2-(trifluoromethyl)aniline: Lacks the benzamide group.
N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: Contains a pyridine ring instead of a benzene ring.
Uniqueness
5-Amino-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the amino and trifluoromethyl groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPCYPOCILQONI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)
![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)





![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)

![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)

